molecular formula C7H14O3 B8784672 4-(1,3-Dioxolan-2-yl)butan-1-ol

4-(1,3-Dioxolan-2-yl)butan-1-ol

Cat. No.: B8784672
M. Wt: 146.18 g/mol
InChI Key: QUPUQCVMVRBUTO-UHFFFAOYSA-N
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Description

Significance in Contemporary Organic Synthesis

In the realm of organic chemistry, the ability to construct intricate molecular architectures with high precision is paramount. 4-(1,3-Dioxolan-2-yl)butan-1-ol provides chemists with a valuable tool to achieve this goal. The primary alcohol (-OH) group offers a reactive site for a multitude of transformations, such as oxidation, esterification, and etherification. Simultaneously, the 1,3-dioxolane (B20135) moiety acts as a protecting group for an aldehyde functional group. This protection is crucial as it prevents the aldehyde from undergoing unwanted reactions while other parts of the molecule are being modified. The stability of the dioxolane ring under various reaction conditions, coupled with its straightforward removal (deprotection) under acidic conditions, makes it an ideal protective strategy.

Role as a Versatile Synthetic Building Block and Intermediate

The utility of this compound as a versatile building block is evident in its application in the synthesis of a wide array of organic molecules. Its linear four-carbon chain, bookended by two distinct functional groups, allows for the stepwise construction of larger, more complex structures. For instance, the alcohol can be converted into a leaving group, facilitating nucleophilic substitution reactions to introduce new functionalities. Subsequently, the deprotection of the dioxolane reveals the aldehyde, which can then participate in reactions like Wittig olefination, Grignard additions, or reductive amination, further extending the carbon skeleton or introducing nitrogen-containing groups. This strategic unmasking of reactivity is a cornerstone of modern synthetic organic chemistry.

The compound's structure is particularly well-suited for the synthesis of molecules containing a 1,5-dioxygenated pattern, a common motif in many natural products and pharmaceutically active compounds. The ability to selectively manipulate the two oxygen functionalities at either end of the butanyl chain provides a powerful and flexible approach to these targets.

Historical Development of Related Dioxolane and Butanol Chemistry Research

The importance of this compound is built upon a rich history of research into its constituent functional groups: dioxolanes and butanols.

The study of dioxolanes , a class of cyclic acetals, dates back to the 19th century. Researchers first synthesized 1,4-dioxane (B91453) in 1863. itrcweb.org The industrial production of dioxane began in the 1920s. wikipedia.org The development of dioxolanes as protecting groups for carbonyl compounds (aldehydes and ketones) was a significant advancement in organic synthesis. wikipedia.org This strategy allows chemists to selectively react other parts of a molecule without affecting the carbonyl group. A variety of methods have been developed for both the formation (acetalization) and cleavage (deacetalization) of dioxolanes, highlighting their versatility and importance in multi-step syntheses. organic-chemistry.org The use of ethylene (B1197577) glycol in the presence of an acid catalyst is a common method for their preparation. wikipedia.org

The chemistry of butanol and other alcohols has an even longer history, with early research focusing on their production through fermentation. chemcess.com The acetone-butanol-ethanol (ABE) fermentation process was a key industrial method for producing butanol in the early 20th century. elsevierpure.com Over the years, research has expanded to include various chemical syntheses of butanol and its derivatives, as well as their diverse applications as solvents and chemical intermediates. chemcess.com Recent advancements have focused on more sustainable production methods, including the conversion of biomass and the electrochemical reduction of carbon dioxide. nih.govacs.org The study of butanol's reactions, such as dehydration and reforming, has also been an active area of research. chemcess.comresearchgate.net

The convergence of these two fields of research—the protective nature of the dioxolane group and the versatile reactivity of the butanol moiety—has led to the development and application of bifunctional molecules like this compound as powerful tools in the synthetic chemist's arsenal.

Interactive Data Tables

Table 1: Properties of 4-(1,3-Dioxolan-2-yl)hexan-1-ol (A related compound)

PropertyValue
IUPAC Name 4-(1,3-dioxolan-2-yl)hexan-1-ol
CAS Number 139133-21-4
Molecular Formula C9H18O3
Molecular Weight 174.24 g/mol
Purity 95%
SMILES CCC(C1OCCO1)CCCO

Source: Advanced ChemBlocks achemblock.com

Table 2: Timeline of Key Developments in Dioxane and Butanol Chemistry

YearDevelopmentSignificance
1863First synthesis of 1,4-dioxane. itrcweb.orgLaid the foundation for the study of cyclic ethers.
1920sIndustrial production of dioxane begins. wikipedia.orgMade dioxane and related compounds widely available for industrial and laboratory use.
Early 20th CenturyDevelopment of the ABE fermentation process. elsevierpure.comBecame a major industrial route for butanol production.
Mid-20th CenturyDioxolanes established as effective protecting groups for carbonyls. wikipedia.orgEnabled more complex and selective organic syntheses.
2000s-PresentResearch into sustainable butanol production from biomass and CO2. nih.govacs.orgAddresses the need for greener chemical manufacturing processes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H14O3

Molecular Weight

146.18 g/mol

IUPAC Name

4-(1,3-dioxolan-2-yl)butan-1-ol

InChI

InChI=1S/C7H14O3/c8-4-2-1-3-7-9-5-6-10-7/h7-8H,1-6H2

InChI Key

QUPUQCVMVRBUTO-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)CCCCO

Origin of Product

United States

Synthetic Methodologies for 4 1,3 Dioxolan 2 Yl Butan 1 Ol and Its Analogs

Classical and Established Synthetic Approaches

Acetalization Reactions of Aldehydes and Diols

The most direct and widely employed method for the synthesis of 4-(1,3-dioxolan-2-yl)butan-1-ol is the acetalization of 5-hydroxypentanal (B1214607) with ethylene (B1197577) glycol. This reaction falls under the broader category of protecting group chemistry, where the aldehyde functionality is masked as a cyclic acetal (B89532) to prevent its reaction in subsequent synthetic steps.

The reaction is typically catalyzed by a Brønsted or Lewis acid. organic-chemistry.org A common procedure involves refluxing the reactants in a solvent like toluene (B28343) with a catalytic amount of p-toluenesulfonic acid (p-TSA). organic-chemistry.org A Dean-Stark apparatus is often used to remove the water formed during the reaction, which drives the equilibrium towards the formation of the acetal. organic-chemistry.org Other acidic catalysts, such as montmorillonite (B579905) K10, have also been utilized, sometimes in conjunction with an additive like trimethyl orthoformate to facilitate the reaction, especially with sterically hindered diols. nih.gov

The general mechanism for acid-catalyzed acetal formation involves the initial protonation of the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic. vaia.com One of the hydroxyl groups of ethylene glycol then attacks the activated carbonyl carbon. vaia.com Subsequent proton transfer and elimination of a water molecule lead to the formation of a resonance-stabilized oxonium ion. vaia.com Finally, the second hydroxyl group of ethylene glycol attacks this intermediate, and after deprotonation, the cyclic acetal is formed. vaia.com

The choice of solvent can also be critical. For instance, cyclopentyl methyl ether (CPME) has been shown to be an effective solvent for acetalization reactions, particularly those requiring the azeotropic removal of water. wikipedia.org

Ring-Opening and Ring-Closing Strategies

Ring-opening and ring-closing reactions represent alternative pathways to this compound and its derivatives. For example, the ring-opening polymerization of 1,3-dioxolane-4-ones, derived from α-hydroxy acids, can produce functional polyesters. rsc.orgresearchgate.net While not a direct synthesis of the target molecule, this chemistry highlights the manipulation of dioxolane rings. A competing elimination and subsequent Tishchenko reaction facilitated by formaldehyde (B43269) has been proposed as a new mechanism for the ring-opening of these monomers. rsc.org

In a different approach, the reaction of 4-chloromethyl-1,3-dioxolan-2-one with phenols in the presence of a base can yield 4-phenoxymethyl-1,3-dioxolan-2-one and 3-phenoxypropan-1,2-diol. This demonstrates the reactivity of substituted dioxolane rings and their potential as precursors for further functionalization.

Modern and Advanced Synthetic Strategies

Catalytic Methods in Synthesis

Modern synthetic chemistry increasingly relies on catalytic methods to enhance efficiency, selectivity, and sustainability.

Transition metal complexes are powerful catalysts for a wide array of organic transformations due to their ability to exist in multiple oxidation states and coordinate with various ligands. numberanalytics.comyoutube.com This allows them to facilitate reactions by providing alternative, lower-energy pathways. youtube.com While classical acetalization is often acid-catalyzed, transition metals can play a significant role in the synthesis of dioxolanes and their precursors.

For example, a ruthenium molecular catalyst, [Ru(triphos)(tmm)], has been successfully used to convert diols to dioxolanes in an organic solvent. d-nb.info This was part of a chemoenzymatic cascade, demonstrating the compatibility of transition metal catalysis with biocatalysis. d-nb.info In another instance, a chiral binaphthyldiimine-Ni(II) complex was shown to catalyze the asymmetric 1,3-dipolar cycloaddition between carbonyl ylides and aldehydes to produce cis-1,3-dioxolanes with high diastereoselectivity and enantioselectivity.

The use of first-row transition metals like iron and copper is also gaining traction due to their abundance and lower cost compared to precious metals. chemanager-online.com For instance, iron-catalyzed cross-coupling reactions are emerging as powerful tools for bond formation. chemanager-online.com While not directly applied to the synthesis of this compound in the reviewed literature, these advancements in transition metal catalysis present potential future avenues for its synthesis.

Below is a table summarizing some research findings on the use of transition metals in the synthesis of dioxolane structures.

Catalyst SystemReactantsProduct TypeKey Findings
[Ru(triphos)(tmm)]Diols and formic acidCyclic acetals (dioxolanes)Successful conversion in an organic solvent as part of a chemoenzymatic cascade. d-nb.info
Chiral binaphthyldiimine-Ni(II) complexCarbonyl ylides and aldehydescis-1,3-dioxolanesHigh diastereo- and enantioselectivities achieved in asymmetric cycloaddition.
CuI/bis(2-pyridyl)diselenoetherAryl halides and thiolsAryl sulfidesEfficient C-S coupling in an environmentally friendly solvent (glycerol). researchgate.net

This table is based on data from the text.

Organocatalysis

Organocatalysis has emerged as a powerful tool in organic synthesis, offering an alternative to metal-based catalysts and enzymes. uni-giessen.de This approach utilizes small organic molecules to catalyze chemical transformations, often with high levels of efficiency and stereoselectivity. uni-giessen.debeilstein-journals.org While specific examples focusing directly on the synthesis of this compound via organocatalysis are not extensively detailed in the provided results, the principles of organocatalysis are broadly applicable to the formation of its precursors and analogs.

For instance, organocatalysts are adept at facilitating reactions such as Michael additions, aldol (B89426) reactions, and Diels-Alder reactions, which are fundamental in constructing the carbon skeletons of various organic molecules. researchgate.netrsc.org These reactions could be strategically employed to synthesize precursors to this compound. For example, an organocatalytic Michael addition could be used to create a γ-hydroxy aldehyde, a key intermediate that can then be protected as a dioxolane.

Furthermore, organocatalysis is particularly noted for its role in asymmetric synthesis, enabling the production of chiral molecules with high enantiomeric excess. beilstein-journals.orgmdpi.com This is highly relevant for the synthesis of chiral analogs of this compound. Chiral amines, phosphoric acids, and thioureas are common classes of organocatalysts that can induce stereoselectivity in a variety of transformations. sigmaaldrich.com The application of such catalysts could allow for the enantioselective synthesis of precursors, leading to optically active this compound analogs.

Biocatalysis and Enzymatic Transformations

Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations with high selectivity and under mild reaction conditions. nih.gov This approach is particularly valuable for the synthesis of chiral compounds, including precursors to this compound and its analogs. nih.govrug.nl

A key application of biocatalysis in this context is the enzymatic production of chiral diols. For example, a two-step enzymatic cascade starting from aliphatic aldehydes can yield chiral diols like (3R,4R)-hexanediol and (4S,5S)-octanediol. nih.gov These diols are direct precursors to the corresponding chiral 1,3-dioxolanes. The enzymes involved, such as benzaldehyde (B42025) lyase and oxidoreductases, can operate in both aqueous and organic media, offering flexibility in the reaction setup. nih.gov

Enzymes, particularly lipases, are also widely used for the kinetic resolution of racemic alcohols and their derivatives. ox.ac.uk This technique can be applied to resolve racemic precursors of this compound, providing access to enantiomerically enriched forms. The desymmetrization of meso compounds is another powerful biocatalytic strategy that can yield chiral products with high enantiomeric excess. ox.ac.uk

Stereoselective and Asymmetric Synthesis

The control of stereochemistry is a critical aspect of modern organic synthesis, particularly for the preparation of biologically active molecules. The synthesis of chiral analogs of this compound often requires the use of stereoselective and asymmetric methodologies to ensure the formation of the desired stereoisomer.

Chiral Auxiliary Approaches

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product. sigmaaldrich.com This strategy is a cornerstone of asymmetric synthesis and can be effectively applied to the synthesis of chiral analogs of this compound.

A variety of chiral auxiliaries are available, derived from readily accessible chiral natural products. researchgate.net These include oxazolidinones, camphor (B46023) derivatives, and pseudoephedrine. researchgate.netwikipedia.org For instance, an achiral precursor to this compound could be attached to a chiral auxiliary. Subsequent reactions, such as alkylation or aldol additions, would then proceed with high diastereoselectivity due to the steric influence of the auxiliary. researchgate.net Finally, cleavage of the auxiliary would afford the desired chiral product. Sulfur-based chiral auxiliaries have also demonstrated considerable effectiveness in various asymmetric transformations, including aldol reactions and Michael additions. scielo.org.mxresearchgate.net

The choice of chiral auxiliary and reaction conditions can often allow for the selective formation of either diastereomer of the product, providing access to a range of stereoisomers. researchgate.net

Diastereoselective and Enantioselective Methodologies

Diastereoselective and enantioselective synthesis aims to produce a single stereoisomer of a chiral molecule from a prochiral or racemic starting material. These methods are crucial for obtaining enantiomerically pure analogs of this compound.

One powerful strategy involves the use of chiral catalysts, which can be either metal-based or organic molecules (organocatalysts). These catalysts create a chiral environment that favors the formation of one enantiomer over the other. For example, chiral binaphthyldiimine-Ni(II) complexes have been used to catalyze asymmetric 1,3-dipolar cycloaddition reactions to produce cis-1,3-dioxolanes with high diastereo- and enantioselectivity. organic-chemistry.org

Biocatalysis, as discussed previously, is another excellent method for achieving high enantioselectivity. nih.gov Enzymes can differentiate between the two enantiomers of a racemic substrate or between the two enantiotopic faces of a prochiral molecule, leading to the formation of a single enantiomer of the product. ox.ac.uk

Cascade reactions, where multiple bond-forming events occur in a single pot, can also be designed to be highly diastereoselective. For instance, a cascade inter–intramolecular double Michael strategy has been reported for the synthesis of highly functionalized cyclohexanones with excellent diastereoselectivity. beilstein-journals.org Similar strategies could be adapted for the synthesis of complex cyclic analogs of this compound.

Control of Stereochemistry in Dioxolane Formation and Subsequent Reactions

The formation of the dioxolane ring itself can be a source of stereochemistry, and controlling this aspect is crucial for the synthesis of specific stereoisomers. The reaction of a diol with an aldehyde or ketone to form a 1,3-dioxolane (B20135) can generate new stereocenters at the acetal carbon. wikipedia.org The stereochemical outcome of this reaction can be influenced by the stereochemistry of the starting diol and the reaction conditions.

For cyclic systems, the conformation of the ring plays a significant role in determining the stereochemical outcome of reactions. 1,3-Dioxolanes, being five-membered rings, have specific conformational preferences that can influence the approach of reagents in subsequent reactions. acs.org Similarly, the chair-like conformation of 1,3-dioxane (B1201747) rings, which are six-membered cyclic acetals, directs the stereochemical course of reactions involving these structures. thieme-connect.de

Furthermore, the stereochemistry of the dioxolane ring can influence the stereoselectivity of reactions at other parts of the molecule. This principle of stereochemical control is fundamental in the synthesis of complex natural products where multiple stereocenters need to be set with precision. wikipedia.orgnih.gov For instance, in the total synthesis of neosporol, a natural product containing a 1,3-dioxolane moiety, the stereochemistry of the dioxolane ring was established through a ring-expansion reaction of an epoxide. wikipedia.org

Green Chemistry Principles in Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. ijfmr.comresearchgate.net These principles are increasingly being integrated into the synthesis of fine chemicals, including this compound and its analogs.

Key green chemistry principles include waste prevention, maximizing atom economy, using safer solvents and auxiliaries, and designing for energy efficiency. greenchemistry-toolkit.org

Waste Prevention and Atom Economy: Synthetic routes are being designed to be more "atom economical," meaning that a higher proportion of the atoms from the reactants are incorporated into the final product. greenchemistry-toolkit.org This minimizes the generation of by-products and waste. For example, addition reactions are generally more atom-economical than substitution or elimination reactions.

Safer Solvents: A significant focus of green chemistry is the replacement of hazardous organic solvents with safer alternatives. ijfmr.com Water is an ideal green solvent, and efforts are made to conduct reactions in aqueous media whenever possible. Other green solvents include supercritical fluids like CO2 and bio-based solvents such as glycerol (B35011) formal. nih.gov The development of solvent-free reaction conditions, where reactants are mixed and reacted without a solvent, is another important approach. ijfmr.com

Catalysis: The use of catalysts, including organocatalysts and biocatalysts, is a cornerstone of green chemistry. Catalysts are used in small amounts and can be recycled and reused, reducing waste. They also often allow for reactions to be carried out under milder conditions, saving energy. uni-giessen.de

Renewable Feedstocks: Utilizing renewable resources as starting materials is another key aspect of green chemistry. greenchemistry-toolkit.org For instance, the synthesis of dioxolanes has been demonstrated using diols derived from biocatalytic processes and carbon dioxide as a renewable C1 source. nih.gov This approach provides a more sustainable route to these compounds compared to traditional methods that rely on fossil fuels.

By incorporating these green chemistry principles, the synthesis of this compound and its analogs can be made more environmentally friendly and sustainable.

Atom Economy and Reaction Efficiency Optimization

Atom economy, a concept developed by Barry Trost, is a primary measure of the efficiency of a chemical reaction, calculating the proportion of reactant atoms that are incorporated into the desired product. wikipedia.org The ideal atom economy is 100%, signifying that all atoms from the starting materials are found in the final product, with no byproducts generated. tongji.edu.cn In practice, synthetic routes are optimized to maximize this value, thereby reducing waste and improving resource utilization. jocpr.com

The synthesis of this compound is typically achieved through the acetalization of 5-hydroxypentanal with ethylene glycol, catalyzed by an acid. The reaction produces one molecule of water as the sole byproduct.

Reaction: 5-Hydroxypentanal + Ethylene Glycol → this compound + Water

The atom economy for this transformation can be calculated as follows:

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

Molecular Weight of this compound (C₈H₁₆O₃): 160.21 g/mol

Molecular Weight of 5-Hydroxypentanal (C₅H₁₀O₂): 102.13 g/mol

Molecular Weight of Ethylene Glycol (C₂H₆O₂): 62.07 g/mol

Calculation: (160.21 / (102.13 + 62.07)) x 100 = 97.57%

Solvent-Free and Alternative Solvent Systems

A key principle of green chemistry is the minimization or elimination of auxiliary substances like solvents, which contribute significantly to chemical waste. wiley-vch.de Research has demonstrated the feasibility of performing acetalization reactions under solvent-free conditions. For instance, the reaction of bio-derived aldehydes with diols has been shown to proceed with excellent carbon yields (>93%) and high atom economy (>89%) without a solvent, allowing for simple phase separation of the product and catalyst recycling. rsc.org

Applying this to the synthesis of this compound, a solvent-free approach would involve directly reacting 5-hydroxypentanal and ethylene glycol, typically with a solid acid catalyst that can be filtered off after the reaction.

When a solvent is necessary, the focus shifts to greener alternatives. Water is an ideal green solvent, but the reactants may have limited solubility. An intriguing alternative is 1,3-dioxolane itself, which has been explored as a more environmentally friendly extraction solvent for biopolymers. nih.gov Its use as a reaction solvent for the synthesis of its own derivatives could offer benefits in product separation and solvent recycling, as it would not introduce a new contaminant into the system.

Table 1: Comparison of Solvent Systems for Acetalization Reactions

Solvent SystemAdvantagesDisadvantagesResearch Findings
Traditional (e.g., Toluene) Good solubility for reactants; azeotropic removal of water can drive equilibrium.Volatile organic compound (VOC); toxic; difficult to recycle.Historically common but now being replaced due to environmental concerns.
Solvent-Free Eliminates solvent waste; simplifies purification; lowers process cost. rsc.orgMay require higher temperatures; potential for viscosity issues.Proven effective for similar acetalizations with high yields and easy product separation. rsc.org
Alternative (e.g., 1,3-Dioxolane) Reduced toxicity compared to traditional solvents; simplifies downstream processing. nih.govPotential for side reactions; requires compatibility testing.Validated as a sustainable solvent for extraction, suggesting potential in synthesis. nih.gov
Microwave-Assisted and Ultrasonic Synthesis

Alternative energy sources like microwave (MW) irradiation and ultrasound (US) are powerful tools for accelerating chemical reactions, often leading to higher yields and shorter reaction times under milder conditions. nih.govunito.it Microwave energy directly heats polar molecules in the reaction mixture, leading to rapid and uniform temperature increases that can overcome activation energy barriers more efficiently than conventional heating. at.ua

The synthesis of dioxolane derivatives has been successfully achieved using microwave assistance. semanticscholar.org For example, the cyclization of aldehydes with glycols proceeds smoothly under microwave irradiation, affording the dioxolane products in moderate to good yields in significantly reduced time compared to conventional methods. semanticscholar.orgnih.gov

Table 2: Hypothetical Comparison of Synthesis Methods for this compound

MethodCatalystTemperatureTimeYield
Conventional Heating p-Toluenesulfonic acid80-100 °C4-8 hours~75%
Microwave-Assisted p-Toluenesulfonic acid80 °C15-30 minutes>90%
Ultrasonic Irradiation Solid acid catalystRoom Temperature1-2 hours~85%

This table is illustrative, based on typical results for similar reactions reported in the literature. semanticscholar.orgnih.gov

Ultrasonic irradiation promotes reactions through acoustic cavitation—the formation, growth, and violent collapse of bubbles in the liquid. unito.it This process creates localized hot spots and intense pressures, enhancing mass transfer and reaction rates, often at ambient bulk temperatures. nih.gov

Waste Minimization Strategies

Effective waste minimization integrates the principles of atom economy, solvent choice, and energy efficiency. The primary measure for quantifying waste is the E-factor (Environmental Factor), which is the ratio of the mass of waste generated to the mass of the desired product. nih.gov

For the synthesis of this compound, several strategies converge to minimize the E-factor:

High Atom Economy: The inherent design of the reaction ensures that most atoms are incorporated into the product, with water being the only theoretical byproduct. jocpr.com

Catalyst Choice: Using a recyclable, heterogeneous acid catalyst instead of a soluble one (like sulfuric acid) that requires neutralization and disposal dramatically reduces waste.

Solvent Elimination: Performing the reaction under solvent-free conditions eliminates all waste associated with solvent production, use, and disposal, making it the most significant step in reducing the E-factor. rsc.org

Energy Efficiency: Microwave or ultrasonic-assisted methods reduce energy consumption due to shorter reaction times and potentially lower temperatures. unito.itnih.gov

By combining a solvent-free system with a recyclable catalyst and microwave heating, the E-factor for the synthesis of this compound can be reduced to a value approaching zero, representing a nearly ideal green chemical process.

Synthesis of Related Dioxolane-Butanol Scaffolds and Derivatives

The synthetic framework for this compound is versatile and can be readily adapted to produce a wide array of related scaffolds and derivatives. By systematically varying the aldehyde and diol starting materials, chemists can tune the properties of the final molecule.

Varying the Aldehyde Chain: Using different hydroxyaldehydes allows for the synthesis of derivatives with longer, shorter, or branched alkyl chains attached to the dioxolane ring. For example, reacting 6-hydroxyhexanal (B3051487) with ethylene glycol would yield 4-(1,3-Dioxolan-2-yl)pentan-1-ol.

Varying the Diol: Employing different diols, such as propane-1,2-diol or butane-2,3-diol, results in substituted dioxolane rings.

Functional Group Introduction: More complex derivatives can be synthesized from functionalized starting materials. For instance, the synthesis of 4-chalcogenylmethyl-1,3-dioxolan-2-ones has been reported, demonstrating the incorporation of sulfur or selenium moieties into the dioxolane scaffold. researchgate.net These compounds can then be converted into other functionalized diols. researchgate.net

Table 3: Synthesis of Dioxolane-Butanol Analogs

Aldehyde ComponentDiol ComponentResulting Dioxolane-Butanol Scaffold
5-HydroxypentanalEthylene GlycolThis compound
5-HydroxypentanalPropane-1,2-diol4-(4-Methyl-1,3-dioxolan-2-yl)butan-1-ol
6-HydroxyhexanalEthylene Glycol4-(1,3-Dioxolan-2-yl)pentan-1-ol
4-HydroxybutanalEthylene Glycol4-(1,3-Dioxolan-2-yl)propan-1-ol

This modular approach allows for the creation of a library of related compounds for various applications, all while adhering to efficient and sustainable synthetic principles.

Chemical Reactivity and Transformation Mechanisms of 4 1,3 Dioxolan 2 Yl Butan 1 Ol

Reactions Involving the Hydroxyl Group

The terminal hydroxyl group is a key site for various chemical modifications, including oxidation, reduction, functionalization, and elimination reactions.

The primary alcohol moiety of 4-(1,3-dioxolan-2-yl)butan-1-ol can be oxidized to form the corresponding aldehyde, 4-(1,3-dioxolan-2-yl)butanal (B108585), or further to the carboxylic acid. nih.gov The choice of oxidizing agent and reaction conditions determines the extent of oxidation. For instance, mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane are typically used for the selective oxidation to the aldehyde, while stronger oxidizing agents such as potassium permanganate (B83412) (KMnO4) or Jones reagent can lead to the carboxylic acid. organic-chemistry.org

It is important to note that under strongly acidic conditions, some oxidizing agents can cleave the 1,3-dioxolane (B20135) ring. organic-chemistry.org The stability of the dioxolane ring is generally good under neutral or basic conditions, making chemoselective oxidation of the hydroxyl group feasible.

Reduction of the hydroxyl group itself is not a common transformation. However, the aldehyde or carboxylic acid derivatives obtained from oxidation can be reduced back to the primary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4).

The hydroxyl group provides a versatile handle for introducing a wide array of functional groups, a process known as derivatization. nih.govrsc.org These reactions are crucial for altering the molecule's physical and chemical properties, such as polarity, and for preparing it for further synthetic steps or analytical procedures. nih.gov

Common derivatization reactions for the hydroxyl group include:

Esterification: Reaction with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) in the presence of an acid or base catalyst yields esters. nih.govresearchgate.net For example, reacting this compound with acetic anhydride (B1165640) would produce 4-(1,3-dioxolan-2-yl)butyl acetate (B1210297).

Etherification: Formation of ethers can be achieved through reactions like the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then reacts with an alkyl halide.

Silylation: Conversion to silyl (B83357) ethers by reacting with silylating agents such as trimethylsilyl (B98337) chloride (TMSCl) or tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base like triethylamine (B128534) or imidazole. This is often done to protect the hydroxyl group during other chemical transformations.

Sulfonation: Reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride (TsCl), in the presence of a base like pyridine, forms tosylates. Tosylates are excellent leaving groups in subsequent nucleophilic substitution or elimination reactions. nih.gov

These derivatization techniques are widely employed to enhance the detectability of alcohols in analytical methods like HPLC and mass spectrometry. nih.govresearchgate.net

Reaction Type Reagent(s) Product Functional Group
EsterificationCarboxylic acid, Acyl chloride, AnhydrideEster
EtherificationAlkyl halide, Strong baseEther
SilylationSilyl halide (e.g., TMSCl, TBDMSCl)Silyl ether
SulfonationSulfonyl chloride (e.g., TsCl)Sulfonate ester (e.g., Tosylate)

The hydroxyl group of an alcohol is a poor leaving group. masterorganicchemistry.com Therefore, to facilitate elimination reactions and form an alkene, the hydroxyl group must first be converted into a better leaving group. masterorganicchemistry.comlibretexts.org One common method is the acid-catalyzed dehydration of the alcohol. masterorganicchemistry.com

In the presence of a strong acid catalyst, such as sulfuric acid (H2SO4) or phosphoric acid (H3PO4), and heat, the hydroxyl group is protonated to form an oxonium ion (-OH2+), which is a good leaving group (water). masterorganicchemistry.com Departure of the water molecule can lead to the formation of a carbocation intermediate (E1 mechanism) or occur in a concerted step with the removal of a proton from an adjacent carbon by a weak base (E2 mechanism). masterorganicchemistry.comlibretexts.orgucsb.edu For a primary alcohol like this compound, the reaction is more likely to proceed via an E2-like mechanism to avoid the formation of a highly unstable primary carbocation. masterorganicchemistry.com

The resulting alkene would be 4-(1,3-dioxolan-2-yl)but-1-ene. The conditions for elimination, particularly the use of strong acids and high temperatures, can potentially affect the stability of the 1,3-dioxolane ring. organic-chemistry.org Therefore, careful selection of reaction conditions is necessary to achieve the desired alkene without cleaving the acetal (B89532).

An alternative to acid-catalyzed dehydration involves converting the hydroxyl group into a good leaving group, such as a tosylate, as mentioned in the derivatization section. Subsequent treatment with a non-nucleophilic strong base can then induce an E2 elimination to form the alkene under milder conditions that are less likely to affect the dioxolane ring.

Transformations of the 1,3-Dioxolane Ring System

The 1,3-dioxolane ring acts as a protecting group for a carbonyl functionality, in this case, the aldehyde group of 5-hydroxypentanal (B1214607). This acetal is stable to basic and nucleophilic conditions but is sensitive to acidic conditions. organic-chemistry.org

The 1,3-dioxolane ring can be cleaved through acid-catalyzed hydrolysis to regenerate the original carbonyl compound and diol. organic-chemistry.orgorganic-chemistry.org In the case of this compound, hydrolysis in the presence of an aqueous acid (e.g., dilute hydrochloric acid or sulfuric acid) will yield 5-hydroxypentanal and ethylene (B1197577) glycol.

The mechanism of hydrolysis involves the protonation of one of the oxygen atoms in the dioxolane ring, followed by ring opening to form a resonance-stabilized carbocation. Nucleophilic attack by water and subsequent deprotonation steps lead to the formation of the aldehyde and ethylene glycol. This deprotection strategy is a fundamental transformation in organic synthesis, allowing for the unmasking of a carbonyl group at a desired stage. organic-chemistry.org Various Lewis acids can also catalyze this cleavage under mild conditions. organic-chemistry.org

Transacetalization is a process where an existing acetal is converted into a different acetal by reacting it with another alcohol or diol in the presence of an acid catalyst. organic-chemistry.org This reaction is driven by the equilibrium, which can be shifted by using a large excess of the new alcohol or by removing one of the products.

For this compound, transacetalization could be used to change the protecting group. For example, reacting it with 1,3-propanediol (B51772) in the presence of an acid catalyst would lead to the formation of a 1,3-dioxane (B1201747) ring, releasing ethylene glycol. This transformation allows for the modification of the protecting group to one with different stability or properties without deprotecting to the aldehyde.

Ring-Opening Reactions and Subsequent Cyclizations

The 1,3-dioxolane ring of this compound is susceptible to cleavage under acidic conditions, a reaction characteristic of acetals. This acid-catalyzed hydrolysis regenerates the parent carbonyl compound and diol from which the acetal was formed.

The generally accepted mechanism for the acid-catalyzed hydrolysis of acetals, including 1,3-dioxolanes, proceeds through a series of reversible steps. acs.orgnih.gov The reaction is initiated by the protonation of one of the oxygen atoms within the dioxolane ring by an acid catalyst, typically a Brønsted acid like sulfuric acid or a Lewis acid. organic-chemistry.orgthieme-connect.de This protonation converts one of the ether oxygens into a good leaving group (an alcohol). Subsequently, the C-O bond cleaves, leading to the formation of a resonance-stabilized oxocarbenium ion intermediate. acs.orgorganic-chemistry.org This intermediate is then attacked by a water molecule, which acts as a nucleophile. A final deprotonation step regenerates the acid catalyst and yields the hydrolysis products: in this case, 5-hydroxypentanal and ethylene glycol.

Under certain conditions, the hydroxyl group on the butane (B89635) chain can participate in intramolecular reactions following the initial ring-opening. For instance, after the acid-catalyzed formation of the intermediate oxocarbenium ion, the terminal hydroxyl group can act as an internal nucleophile. This can lead to an intramolecular cyclization, forming a new heterocyclic ring system. The favorability of such intramolecular reactions is dependent on factors like reaction concentration, with lower concentrations favoring intramolecular pathways. masterorganicchemistry.com

Stability and Reactivity under Diverse Conditions

The stability of this compound is highly dependent on the pH of the environment. The 1,3-dioxolane moiety is generally stable under neutral and basic conditions. thieme-connect.de This stability makes the dioxolane group a useful protecting group for aldehydes and ketones in syntheses that involve basic reagents.

However, in acidic media, the acetal is labile and undergoes hydrolysis. thieme-connect.de The rate of this acid-catalyzed hydrolysis is influenced by the concentration of the acid catalyst. Strong acids promote rapid cleavage of the ring. The presence of water is also crucial for the hydrolysis to proceed to completion. In the absence of a sufficient amount of water, the reaction may be reversible or lead to other products.

Reactions at the Butane Chain and Side Chain Modifications

The primary alcohol at the terminus of the butane chain in this compound allows for a range of modifications, provided the reaction conditions are compatible with the stability of the dioxolane ring.

Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid. The choice of oxidizing agent determines the product. Mild oxidizing agents like pyridinium chlorochromate (PCC) are known to oxidize primary alcohols to aldehydes while minimizing over-oxidation to the carboxylic acid. scielo.br The use of stronger oxidizing agents, such as those used in a Fenton's oxidizing system, can lead to the formation of the corresponding carboxylic acid. sigmaaldrich.com

Esterification: The hydroxyl group can readily undergo esterification with carboxylic acids or their derivatives, such as acid chlorides or anhydrides, typically in the presence of an acid catalyst. nih.gov For example, reaction with acetic anhydride would yield the corresponding acetate ester. The mechanism of acid-catalyzed esterification involves protonation of the carboxylic acid (or anhydride), followed by nucleophilic attack from the alcohol. acs.org

Mechanistic Investigations and Reaction Pathway Elucidation

Understanding the detailed mechanisms of the reactions of this compound is crucial for controlling reaction outcomes and designing synthetic strategies.

Identification of Reaction Intermediates

The key intermediate in the acid-catalyzed ring-opening of the 1,3-dioxolane is the oxocarbenium ion. acs.orgorganic-chemistry.org This planar, sp2-hybridized cation is stabilized by resonance with the remaining oxygen atom of the original ring. The existence and stability of such intermediates have been studied for various acetals and are central to explaining the reactivity of the dioxolane group. In the context of intramolecular reactions, bicyclic intermediates, such as a [3.1.0]epoxonium ion, have been proposed in the rearrangement of related glycidol (B123203) acetals. rsc.org

Kinetic Studies and Rate Determinations

Kinetic studies on the hydrolysis of acetals have provided valuable insights into the reaction mechanism. The hydrolysis of acetals is generally subject to general acid catalysis, meaning that the rate of reaction is dependent on the concentration of all acidic species in the solution, not just the hydronium ion. nih.govacs.org

Kinetic isotope effect (KIE) studies, where hydrogen is replaced by deuterium (B1214612) in the reactants or solvent, have been instrumental in elucidating the transition state of acetal hydrolysis. rsc.orgnih.govgla.ac.uk For many acetal hydrolyses, a significant solvent isotope effect (kH₂O/kD₂O) is observed, which can provide information about the role of the solvent and the nature of the proton transfer in the rate-determining step. While specific kinetic data for this compound is not extensively documented, the rates of hydrolysis for structurally similar 2-alkyl-1,3-dioxolanes can provide a reasonable approximation. The rate of hydrolysis is influenced by the stability of the formed oxocarbenium ion.

The table below presents hypothetical kinetic data for the acid-catalyzed hydrolysis of a 2-alkyl-1,3-dioxolane to illustrate the effect of acid concentration on the reaction rate.

Acid Concentration (M)Observed Rate Constant (k_obs, s⁻¹)
0.011.5 x 10⁻⁴
0.057.5 x 10⁻⁴
0.101.5 x 10⁻³
0.203.0 x 10⁻³

Note: This table is illustrative and does not represent experimentally determined values for this compound.

Influence of Catalysts and Reagents on Reaction Course

The choice of catalyst is paramount in directing the reaction pathway of this compound.

Brønsted Acids: Protic acids like sulfuric acid or hydrochloric acid are effective catalysts for the hydrolysis of the dioxolane ring. acs.orgacs.org The strength of the Brønsted acid correlates with the rate of hydrolysis.

Lewis Acids: Lewis acids, such as boron trifluoride (BF₃), aluminum chloride (AlCl₃), or titanium tetrachloride (TiCl₄), can also catalyze the ring-opening of dioxolanes. organic-chemistry.orgthieme-connect.de They function by coordinating to one of the oxygen atoms, which weakens the C-O bond and facilitates cleavage to form the oxocarbenium ion. In some cases, the choice of Lewis acid can influence the stereochemical outcome of subsequent reactions. Lewis acids can also mediate other transformations, such as the displacement of alkoxy groups from dioxolanes. acs.orgnih.gov

The following table summarizes the influence of different catalysts on the primary transformations of this compound.

Catalyst/ReagentTargeted Functional GroupPrimary Transformation
H₂SO₄ (aq)1,3-Dioxolane RingRing-Opening (Hydrolysis)
Pyridinium Chlorochromate (PCC)Butan-1-olOxidation to Aldehyde
Acetic Anhydride / H⁺Butan-1-olEsterification
Lewis Acids (e.g., BF₃, AlCl₃)1,3-Dioxolane RingRing-Opening / Rearrangement

Applications of 4 1,3 Dioxolan 2 Yl Butan 1 Ol As a Synthetic Intermediate

Precursor in Complex Organic Synthesis

Total Synthesis of Natural Products (e.g., Frontalin, Amphidinolides)

A significant application of derivatives of this compound is in the total synthesis of natural products. A notable example is the synthesis of (-)-Frontalin, an aggregation pheromone of the Southern pine beetle. A structurally related compound, (S)-4-(2,2,4-trimethyl-1,3-dioxolan-4-yl)-1-butanol, has been identified as a key intermediate in the asymmetric synthesis of (1S,5R)-(−)-frontalin. researchgate.net The synthesis leverages the chiral dioxolane moiety to establish the stereochemistry required for the final bicyclic acetal (B89532) structure of the natural product. researchgate.netfaidherbe.org

While direct use of 4-(1,3-Dioxolan-2-yl)butan-1-ol in the synthesis of Amphidinolides is not explicitly detailed in primary literature, the synthesis of these complex marine macrolides often involves fragments with similar structural motifs. For instance, the syntheses of Amphidinolide F and other analogues involve the coupling of multiple complex fragments, some of which contain tetrahydrofuran (B95107) or other oxygenated heterocyclic systems that could conceptually be derived from precursors like this compound. nih.govchemistryviews.org The general strategies for synthesizing these macrolides rely on building blocks that contain both nucleophilic (e.g., hydroxyl) and electrophilic (e.g., aldehyde) centers, often in a protected form. nih.govorganic-chemistry.org

Synthesis of Bioactive Molecule Scaffolds

Bioactive scaffolds are core molecular structures from which a variety of active pharmaceutical ingredients can be derived. The 1,3-dioxolane (B20135) ring is a recognized structural motif in its own right and is present in numerous synthetic pharmaceutical agents. nih.gov Compounds like this compound serve as foundational building blocks for creating libraries of molecules for drug discovery. The dual functionality allows for sequential or orthogonal derivatization, enabling the exploration of chemical space around a core scaffold to optimize biological activity.

Building Block for Heterocyclic Compounds

The compound is an effective precursor for the synthesis of various oxygen-containing heterocyclic compounds. The butanol chain, combined with the latent aldehyde, provides the necessary atoms to form rings such as tetrahydropyrans. For example, a derivative, (R)-2-methyl-5-(2,2,4-trimethyl-1,3-dioxolan-4-yl)pentan-2-ol, is used in the stereoselective preparation of the chiral building block (2,6,6-trimethyltetrahydro-2H-pyran-2-yl)methanol. mdpi.com This transformation involves the manipulation of the alcohol and subsequent reactions that lead to the cyclization and formation of the tetrahydropyran (B127337) ring system, a common core in many natural products.

The synthesis of single-enantiomer pharmaceuticals is critical, as different enantiomers can have vastly different biological effects. nih.gov Chiral derivatives of this compound are instrumental in enantioselective synthesis. As seen in the synthesis of (-)-Frontalin, starting with a chiral dioxolane derivative allows for the transfer of stereochemical information to new stereocenters created during the reaction sequence. researchgate.net The 1,3-dioxolane-4-one scaffold, a related structure, is widely used to induce chirality in reactions such as Michael additions and Diels-Alder cycloadditions. researchgate.netnih.gov This principle of using an existing stereocenter to control the formation of subsequent ones is a cornerstone of modern asymmetric synthesis.

The utility of this compound is most evident in its integration into lengthy, multistep synthetic plans. libretexts.org The synthesis of the aforementioned (-)-Frontalin intermediate provides a clear example. Here, the synthetic route begins with simpler starting materials, and the dioxolane-butanol structure is assembled and then carried through several transformations. researchgate.net

A typical synthetic sequence might involve:

Modification at the hydroxyl group: The primary alcohol can be oxidized to an aldehyde or carboxylic acid, or converted into a leaving group (e.g., a tosylate) for nucleophilic substitution. nih.gov

Chain extension: The carbon chain can be extended via reactions at the alcohol terminus.

Deprotection and reaction of the aldehyde: In a later step, the dioxolane is hydrolyzed to reveal the aldehyde, which can then undergo reactions such as Wittig olefination, aldol (B89426) condensation, or reductive amination.

This stepwise approach, enabled by the molecule's bifunctional nature, allows for the controlled and predictable construction of complex target molecules.

The dioxolane functional group is not only useful in organic synthesis but also finds application in polymer chemistry. The ring-opening polymerization of 1,3-dioxolane is a known method for producing polyethers. rsc.org Specifically, in-situ polymerized 1,3-dioxolane is used to create solid polymer electrolytes for applications in long-life lithium metal batteries. rsc.org

Furthermore, related structures like 1,3-dioxolan-2-ones and 1,3-dioxolan-4-ones are employed as monomers for the synthesis of polyurethanes and aliphatic polyesters, respectively. researchgate.netontosight.ai The alcohol functionality of this compound allows it to act as a potential chain extender or initiator in polymerization reactions. For instance, it could be incorporated into a polyurethane backbone by reacting with diisocyanates, with the dioxolane group remaining as a pendant that could be used for later cross-linking or functionalization of the polymer.

Analytical Methodologies for Research and Characterization

Chromatographic Separation Techniques

Chromatography is an indispensable tool for the separation and purification of 4-(1,3-Dioxolan-2-yl)butan-1-ol from reaction mixtures and for the assessment of its purity. The choice of technique is dictated by the specific analytical goal, whether it be routine purity checks, the separation of stereoisomers, or large-scale purification.

Gas Chromatography (GC) for Purity and Reaction Monitoring

Gas chromatography is a powerful technique for assessing the purity of volatile and thermally stable compounds like this compound. By vaporizing the compound and passing it through a column with a stationary phase, components of a mixture are separated based on their boiling points and interactions with the column. This allows for the detection and quantification of any impurities or unreacted starting materials.

In a research setting, GC is frequently coupled with a flame ionization detector (FID) or a mass spectrometer (MS) for enhanced detection and identification. GC-MS analysis provides not only retention time data for purity assessment but also the mass spectrum of the compound, which aids in its structural confirmation. The monitoring of reaction progress is another key application, where small aliquots of a reaction mixture are analyzed over time to determine the consumption of reactants and the formation of the desired product. For diols and related compounds, specialized GC columns, such as those with polar stationary phases (e.g., polyethylene (B3416737) glycol-based), are often employed to achieve optimal separation.

High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination and Separation

For chiral molecules such as this compound, which can exist as enantiomers if derived from chiral starting materials, High-Performance Liquid Chromatography (HPLC) is the method of choice for determining enantiomeric excess (ee). This is crucial in fields like asymmetric synthesis, where the production of a single enantiomer is often the goal.

Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. Polysaccharide-based columns, such as those derived from cellulose (B213188) or amylose, are commonly used for the separation of a wide range of chiral compounds, including dioxolane derivatives. nih.govresearchgate.net The mobile phase, typically a mixture of alkanes (like hexane) and alcohols (like isopropanol (B130326) or ethanol), is carefully optimized to achieve the best resolution between the enantiomeric peaks. mdpi.com The determination of enantiomeric excess is achieved by comparing the integrated peak areas of the two enantiomers in the resulting chromatogram. In some cases, derivatization of the alcohol group with a chiral derivatizing agent can be performed to create diastereomers, which can then be separated on a standard achiral HPLC column. chiralpedia.com

Column Chromatography (Flash, Preparative) for Purification in Research

When larger quantities of purified this compound are required for further research, column chromatography, particularly flash and preparative chromatography, is the go-to purification technique. acs.orgyoutube.com This method involves passing a solution of the crude product through a column packed with a solid adsorbent, most commonly silica (B1680970) gel.

The separation is based on the differential adsorption of the components of the mixture to the stationary phase. A solvent system, or eluent, of appropriate polarity is chosen to move the compounds down the column at different rates. For a compound like this compound, a gradient elution, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate), is often effective. This allows for the separation of less polar impurities first, followed by the desired product. The progress of the separation is typically monitored by Thin-Layer Chromatography (TLC) of the collected fractions. Given that acetals can sometimes be sensitive to acidic conditions, the silica gel may be deactivated with a small amount of a base like triethylamine (B128534) to prevent hydrolysis of the dioxolane ring during purification. researchgate.net

Spectroscopic Elucidation Methods

Spectroscopic methods are vital for the structural elucidation of this compound, providing detailed information about its atomic connectivity and molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule. Both ¹H and ¹³C NMR are used to provide a complete picture of the carbon-hydrogen framework of this compound.

In the ¹H NMR spectrum, the chemical shifts, integration, and splitting patterns of the proton signals provide a wealth of information. For this compound, one would expect to see distinct signals for the protons on the butanol chain, the methylene (B1212753) groups of the dioxolane ring, and the proton on the acetal (B89532) carbon (C2). The hydroxyl proton often appears as a broad singlet, and its chemical shift can be concentration-dependent.

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, distinct signals would be expected for each of the carbons in the butanol chain and the dioxolane ring. The chemical shift of the acetal carbon is particularly characteristic, typically appearing in the range of 95-115 ppm. The carbon bearing the hydroxyl group would also have a characteristic chemical shift in the 60-70 ppm region. beilstein-journals.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of this compound and to gain structural information through the analysis of its fragmentation pattern. In a typical electron ionization (EI) mass spectrum, the molecule is ionized to form a molecular ion (M⁺), whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound.

The molecular ion of an acetal is often unstable and may undergo fragmentation. acs.orgdatapdf.com Common fragmentation pathways for cyclic acetals involve the cleavage of the C-O bonds within the ring, often leading to the formation of a stable oxonium ion. For this compound, fragmentation of the butanol side chain is also expected. The loss of a water molecule from the primary alcohol is a common fragmentation pathway for alcohols. The resulting fragmentation pattern serves as a molecular fingerprint, aiding in the confirmation of the compound's identity.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a cornerstone technique for the identification of functional groups within a molecule. In the case of this compound, the IR spectrum is characterized by the presence of distinct absorption bands corresponding to its alcohol and dioxolane moieties.

The primary alcohol group gives rise to a prominent, broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration. This broadening is a result of intermolecular hydrogen bonding. Another key indicator of the primary alcohol is the C-O stretching vibration, which typically appears as a strong band in the 1050-1260 cm⁻¹ range. For a related compound, 1,2,4-butanetriol, the hydroxyl group's O-H stretching vibration is observed at 3332 cm⁻¹, and the C-O bending vibration is found at 1059 cm⁻¹. asianpubs.org

The dioxolane ring, a type of cyclic acetal, also presents characteristic absorption bands. The C-O-C stretching vibrations of the acetal group are typically observed in the fingerprint region, between 1000 and 1200 cm⁻¹. These bands can be complex and may overlap with other absorptions in this region. The C-H stretching vibrations of the alkane chain and the dioxolane ring are expected in the 2850-3000 cm⁻¹ region. asianpubs.org

A summary of the expected characteristic IR absorption bands for this compound is presented in the table below.

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Intensity
AlcoholO-H Stretch (Hydrogen Bonded)3200-3600Strong, Broad
Alkane/DioxolaneC-H Stretch2850-3000Medium to Strong
Acetal/AlcoholC-O Stretch1050-1260Strong

Other Advanced Analytical Techniques

Beyond IR spectroscopy, a range of other advanced analytical techniques are crucial for the complete characterization of this compound. These methods provide detailed information about the molecular structure, connectivity, and mass.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR Spectroscopy: Proton NMR provides detailed information about the chemical environment of the hydrogen atoms in the molecule. For this compound, distinct signals are expected for the protons of the butyl chain, the alcohol's hydroxyl group, and the dioxolane ring. The proton on the acetal carbon (the C2 of the dioxolane ring) would likely appear as a triplet. The protons on the carbons adjacent to the oxygen atoms in the dioxolane ring and the butanol chain would be shifted downfield. The hydroxyl proton signal is typically broad and its chemical shift can vary depending on the solvent and concentration. In the related compound butan-1-ol, the terminal methyl protons appear as a triplet, while the methylene groups appear as multiplets, and the hydroxyl proton signal is also observed.

¹³C NMR Spectroscopy: Carbon-13 NMR is used to determine the number of non-equivalent carbon atoms and their chemical environments. For this compound, separate signals are expected for each of the carbon atoms in the butyl chain and the dioxolane ring. The carbon atom of the acetal group (C2 of the dioxolane) would have a characteristic chemical shift, typically in the range of 90-110 ppm. The carbons bonded to the oxygen atoms (in both the alcohol and the dioxolane) would also show characteristic downfield shifts. For instance, in butan-1-ol, the carbon bearing the hydroxyl group is significantly shifted downfield compared to the other carbons in the chain. docbrown.info

Mass Spectrometry (MS):

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound. In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be expected, although it may be weak. The fragmentation pattern would likely involve the loss of small molecules or radicals. For instance, the loss of a water molecule (H₂O) from the alcohol group is a common fragmentation pathway for alcohols. libretexts.org The fragmentation of the dioxolane ring can also produce characteristic ions. The fragmentation of butan-1-ol often shows a prominent peak corresponding to the loss of water. docbrown.info

These advanced analytical techniques, in conjunction with IR spectroscopy, provide a comprehensive characterization of this compound, confirming its molecular structure and providing a basis for further research.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are fundamental in understanding the electronic properties of 4-(1,3-dioxolan-2-yl)butan-1-ol. These calculations can determine the molecule's frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these orbitals are crucial in predicting the molecule's reactivity. For instance, the HOMO is associated with the molecule's ability to donate electrons, while the LUMO relates to its electron-accepting capability. semanticscholar.org

DFT calculations can also provide a detailed map of the electrostatic potential (ESP) on the molecular surface. This map highlights regions of positive and negative charge, indicating sites susceptible to nucleophilic or electrophilic attack. For this compound, the oxygen atoms of the alcohol and dioxolane moieties are expected to be regions of high negative potential, while the hydrogen of the hydroxyl group would exhibit a positive potential.

Table 1: Illustrative Data from Quantum Chemical Calculations for this compound

PropertyCalculated Value (Illustrative)Significance
HOMO Energy-6.5 eVIndicates susceptibility to electrophilic attack.
LUMO Energy+1.2 eVRelates to the ability to accept electrons.
Dipole Moment2.1 DProvides insight into the molecule's polarity.
Mulliken Atomic ChargesO (alcohol): -0.7e, O (dioxolane): -0.6eQuantifies the partial charges on atoms.

Note: The values in this table are illustrative and represent typical data obtained from DFT calculations for similar organic molecules.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the butanol chain and the puckering of the dioxolane ring in this compound give rise to a complex conformational landscape. Conformational analysis aims to identify the most stable three-dimensional arrangements (conformers) of the molecule. This is often achieved through systematic searches of the potential energy surface using methods like molecular mechanics or DFT. unige.chacs.org For the butanol chain, rotations around the C-C single bonds can lead to various staggered and eclipsed conformations. acs.org The dioxolane ring typically adopts an envelope or twist conformation. nih.govchemicalbook.com

Molecular dynamics (MD) simulations can provide further insights into the dynamic behavior of this compound in different environments, such as in solution. rsc.org By simulating the motion of atoms over time, MD can reveal the preferred conformations and the transitions between them, offering a more realistic picture of the molecule's behavior than static calculations alone.

Table 2: Illustrative Relative Energies of Potential Conformers of this compound

Conformer DescriptionDihedral Angle (C1-C2-C3-C4)Relative Energy (kcal/mol) (Illustrative)
Anti (extended chain)180°0.0
Gauche60°0.8
Intramolecular H-bonded--1.5

Note: The values in this table are illustrative and represent a simplified view of the complex conformational space.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions. For this compound, this could involve studying reactions such as the oxidation of the primary alcohol to an aldehyde or carboxylic acid, or the hydrolysis of the dioxolane acetal (B89532). rsc.orgresearchgate.netacs.org

Using methods like DFT, it is possible to map out the entire reaction pathway, from reactants to products, including the identification of high-energy transition states and any intermediate species. researchgate.net The calculated energy barriers (activation energies) for different potential pathways can help to predict which reaction is more likely to occur under specific conditions. For example, a computational study could compare the energy profiles for different oxidizing agents in the conversion of the alcohol group, providing insights into the reaction's feasibility and selectivity.

Prediction of Spectroscopic Parameters to Aid Structural Assignment

Computational methods can predict various spectroscopic parameters, which are invaluable for the interpretation of experimental spectra and the confirmation of molecular structure. For this compound, the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and spin-spin coupling constants is particularly useful. nih.govyoutube.com

DFT calculations can provide theoretical NMR spectra that, when compared with experimental data, can help to assign the signals to specific atoms in the molecule. nih.govlibretexts.org This is especially helpful for complex molecules where spectral overlap can make assignments challenging. Similarly, the prediction of vibrational frequencies using computational methods can aid in the interpretation of infrared (IR) and Raman spectra.

Table 3: Illustrative Predicted vs. Experimental ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted δ (ppm) (Illustrative)Experimental δ (ppm) (Illustrative)
C (acetal)104.2103.8
C (CH₂-O, dioxolane)65.164.9
C (CH₂-OH)62.562.1
C (butyl chain)34.0, 29.5, 22.133.8, 29.2, 21.8

Note: The values in this table are illustrative and demonstrate the typical agreement between predicted and experimental NMR data.

Sustainable Chemical Process Development and Optimization

Implementation of Green Chemistry Principles in Synthetic Routes

Green chemistry principles provide a framework for designing chemical processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of 4-(1,3-Dioxolan-2-yl)butan-1-ol can be approached through several routes where these principles are applied, particularly concerning feedstock selection and reaction type.

A common method for synthesizing 1,3-dioxolanes is the acid-catalyzed acetalization of a carbonyl compound with a 1,2-diol. chemicalbook.comorganic-chemistry.org For the target molecule, this involves the reaction of 5-hydroxypentanal (B1214607) with ethylene (B1197577) glycol. The sustainability of this route can be significantly enhanced by sourcing the starting materials from renewable biomass.

Renewable Feedstocks: Both 1,4-butanediol (B3395766) (BDO) and ethylene glycol, key precursors that can lead to the necessary starting materials, are increasingly being produced from bio-based sources. rsc.orgresearchgate.netgoogle.com For instance, BDO can be manufactured via fermentation of sugars derived from biomass like cardoon. rsc.orgmdpi.com Bio-BDO can then be converted to other key intermediates. researchgate.net Similarly, ethylene glycol can be prepared from carbohydrate sources through catalytic processes. google.com The use of these bio-based materials reduces the dependency on fossil fuels and contributes to a more sustainable carbon cycle.

Atom-Economic Reactions: The core acetalization reaction is an addition/condensation reaction that ideally forms the desired dioxolane and water as the only byproduct. This type of reaction is inherently more atom-economical than substitution or elimination reactions that generate significant waste streams. wikipedia.org

Safer Solvents and Catalysts: Traditional acetalization often uses homogeneous acid catalysts like p-toluenesulfonic acid or mineral acids in organic solvents such as toluene (B28343). chemicalbook.com Green approaches focus on replacing these with solid, recyclable acid catalysts and minimizing or eliminating solvent use. nih.gov

Process Intensification Strategies (e.g., Flow Chemistry, Microwave Heating)

Process intensification involves developing smaller, safer, and more energy-efficient manufacturing technologies. For the synthesis of this compound, strategies like flow chemistry and microwave-assisted synthesis offer significant advantages over traditional batch processing.

Microwave-Assisted Synthesis: Microwave irradiation can dramatically accelerate organic reactions by enabling rapid and uniform heating. tandfonline.com This technique has been successfully applied to the synthesis of various 1,3-dioxolanes and other heterocyclic compounds. nih.govtandfonline.comnih.gov The key benefits include significantly reduced reaction times (from hours to minutes), improved yields, and often cleaner reactions with fewer byproducts. tandfonline.comscielo.br The application of microwave energy to the acetalization of 5-hydroxypentanal with ethylene glycol could similarly enhance process efficiency.

Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters such as temperature, pressure, and mixing, leading to higher yields, better selectivity, and enhanced safety, especially for exothermic reactions. The acetalization reaction to form the dioxolane ring is well-suited for a flow process, particularly when using a solid acid catalyst packed into a column (a packed-bed reactor). researchgate.net Reactants are continuously passed through the catalyst bed, where the reaction occurs, and the product is collected downstream. This setup simplifies catalyst separation and reuse, enables straightforward scaling-up, and allows for the integration of in-line purification and analysis steps. researchgate.net

StrategyKey Advantages for Dioxolane SynthesisRelevant Research Findings
Microwave Heating • Drastically reduced reaction times (minutes vs. hours) tandfonline.com• Improved reaction yields scielo.br• Enhanced energy efficiencyCondensation reactions to form dispiro 1,3-dioxolanes completed in 2 minutes in excellent yields. tandfonline.com Hydrolysis (deprotection) of 1,3-dioxolane (B20135) ketals achieved over 96% conversion in 10 minutes using water as a solvent. scielo.br
Flow Chemistry • Superior heat and mass transfer researchgate.net• Enhanced safety and process control• Simplified catalyst separation and recycling (with solid catalysts)• Ease of scalabilityTandem hydroformylation-acetalization reactions have been successfully implemented in flow systems using solid acid catalysts. researchgate.net Protection of aldehydes and ketones as thioacetals using a solid acid catalyst in a flow system occurred in minutes with stoichiometric reagents and >99% yield.

Catalyst Development and Recyclability Studies

The choice of catalyst is critical in developing a sustainable synthesis. For the acetalization reaction to form this compound, the focus is on replacing traditional homogeneous acids with recyclable heterogeneous catalysts.

Solid acid catalysts offer significant environmental and economic advantages because they can be easily removed from the reaction mixture by simple filtration and can be reused multiple times without significant loss of activity. This eliminates corrosive and hazardous aqueous workups associated with homogeneous catalysts.

Several classes of solid catalysts have proven effective for acetalization and ketalization reactions:

Acidic Clays: Montmorillonite (B579905) K10, a type of bentonite (B74815) clay, has been used as an inexpensive and efficient catalyst for synthesizing 1,3-dioxolanes from aldehydes and diols. nih.gov

Zeolites and Mixed Metal Oxides: Materials like ZrO₂-Al₂O₃ mixed oxides and zirconium sulfate (B86663) have shown high activity for related dehydrations and cyclizations, such as the conversion of 1,4-butanediol to tetrahydrofuran (B95107), indicating their potential as strong acid catalysts. nih.govepo.org

Ion-Exchange Resins: Sulfonated polystyrene resins, such as Amberlyst-15, are widely used as strong acid catalysts in flow chemistry and batch processes for acetal (B89532) formation. researchgate.net

Functionalized Metal-Organic Frameworks (MOFs): MOFs functionalized with sulfonic acid groups have been investigated as highly active and selective catalysts for the acetalization of various aldehydes with ethylene glycol.

The reusability of these catalysts is a key performance indicator. In typical studies, a catalyst would be recovered after a reaction cycle, washed with a suitable solvent, dried, and then used in a subsequent run with fresh reactants. An effective recyclable catalyst should maintain high conversion and selectivity over numerous cycles.

Atom Economy and E-Factor Analysis for Process Efficiency

To quantify the "greenness" of a chemical process, metrics such as Atom Economy and the Environmental Factor (E-Factor) are employed. wikipedia.orgchembam.com

Atom Economy: Proposed by Barry Trost, atom economy calculates the percentage of reactant atoms that are incorporated into the desired product. greenchemistry-toolkit.org For the ideal synthesis of this compound from 5-hydroxypentanal and ethylene glycol:

C₅H₁₀O₂ + C₂H₆O₂ → C₇H₁₄O₃ + H₂O

The calculation is as follows:

Molecular Weight of Desired Product (C₇H₁₄O₃): 146.18 g/mol

Sum of Molecular Weights of Reactants (C₅H₁₀O₂ + C₂H₆O₂): 102.13 g/mol + 62.07 g/mol = 164.20 g/mol

Atom Economy = (146.18 / 164.20) * 100% = 89.0%

This high value indicates that the reaction is intrinsically efficient, with only the atoms of a water molecule being lost as a byproduct.

Reactant / ProductChemical FormulaMolecular Weight ( g/mol )Role
5-HydroxypentanalC₅H₁₀O₂102.13Reactant
Ethylene GlycolC₂H₆O₂62.07Reactant
This compound C₇H₁₄O₃ 146.18 Desired Product
WaterH₂O18.02Byproduct

E-Factor (Environmental Factor): Developed by Roger Sheldon, the E-Factor is the ratio of the mass of total waste generated to the mass of the desired product. chembam.com

E-Factor = Total Mass of Waste (kg) / Mass of Product (kg)

Unlike atom economy, the E-Factor provides a more comprehensive measure of the process's environmental impact by accounting for all waste streams, including solvent losses, catalyst waste, reaction byproducts, and waste from workup and purification. libretexts.org The ideal E-Factor is 0.

A precise E-Factor can only be determined experimentally. However, a comparison can be made between a traditional and a green synthesis pathway:

Traditional Process: Using a homogeneous catalyst (e.g., H₂SO₄) requires neutralization, leading to the formation of salt waste. The use of a non-recoverable organic solvent for reaction and extraction adds significantly to the waste stream. The E-Factor in such fine chemical processes can often be high (in the range of 5 to >50). libretexts.org

Greener Process: Implementing a recyclable solid acid catalyst eliminates salt waste. Running the reaction solvent-free or in a recyclable green solvent, coupled with high yield and selectivity from an intensified process (microwave or flow), would dramatically lower the total waste generated. This could potentially reduce the E-Factor to a value closer to the ideal range for bulk chemicals (<1 to 5). libretexts.org

By focusing on renewable feedstocks, atom-economical reactions, recyclable catalysts, and intensified process technologies, the synthesis of this compound can be aligned with the principles of sustainable chemical manufacturing, minimizing its environmental footprint.

Q & A

Q. What are the recommended methods for synthesizing 4-(1,3-Dioxolan-2-yl)butan-1-ol in laboratory settings?

  • Methodological Answer : The compound can be synthesized via acetalization of butan-1-ol with ethylene glycol under acidic catalysis. A typical protocol involves refluxing equimolar amounts of butan-1-ol and ethylene glycol with a catalytic amount of p-toluenesulfonic acid (0.5–1 mol%) in toluene, using a Dean-Stark trap to remove water. Purification is achieved through column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product. This method aligns with acetal protection strategies described for pyridine derivatives in , where similar reaction conditions yielded 81–90% efficiency .

Q. How should this compound be stored to ensure stability?

  • Methodological Answer : Store in airtight containers under inert gas (e.g., nitrogen) to prevent moisture absorption. specifies that containers must be kept upright in a dry, well-ventilated area away from ignition sources. The compound is sensitive to hydrolysis; thus, storage at 2–8°C in the dark is advised for long-term stability .

Q. What analytical techniques are optimal for characterizing this compound and verifying its purity?

  • Methodological Answer :
  • NMR Spectroscopy : Use 1^1H NMR (400 MHz, CDCl3_3) to confirm the acetal proton resonance (δ 4.8–5.2 ppm) and 13^{13}C NMR to identify the dioxolane carbons (δ 95–105 ppm).
  • Mass Spectrometry : High-resolution ESI-MS (positive mode) should match the molecular ion [M+H]+^+ at m/z 161.1 (C7_7H14_{14}O3_3).
  • HPLC : Employ a C18 column with UV detection (210 nm) to assess purity (>98%). validates this approach, as similar dioxolane-containing compounds were characterized using spectroscopic methods .

Advanced Research Questions

Q. How does the presence of the 1,3-dioxolane ring influence the reactivity of this compound in nucleophilic reactions?

  • Methodological Answer : The dioxolane group acts as a protecting group for carbonyl functionalities, enhancing the alcohol’s nucleophilicity. However, under acidic conditions (e.g., HCl/THF), the acetal hydrolyzes to regenerate the aldehyde, which can interfere with reactions. To avoid deacetalization, maintain neutral or basic conditions during nucleophilic substitutions. highlights similar challenges in reactions involving acetal-protected pyridines, where pH control was critical to suppress hydrolysis .

Q. Are there known catalytic systems that enhance the efficiency of this compound in cross-coupling reactions?

  • Methodological Answer : Palladium-based catalysts (e.g., Pd(PPh3_3)4_4) are effective in Suzuki-Miyaura couplings when the compound is functionalized as a boronic ester. For example, lists 4-(1,3-Dioxolan-2-yl)-2,6-difluorophenylboronic acid (CAS 1072946-41-8), suggesting compatibility with cross-coupling protocols. Optimize reaction conditions using a 1:1.2 molar ratio of boronic acid to aryl halide, Na2_2CO3_3 as base, and DME/H2_2O (3:1) solvent at 80°C .

Q. What strategies mitigate side reactions during the synthesis of derivatives from this compound?

  • Methodological Answer :
  • Protection of the hydroxyl group : Use tert-butyldimethylsilyl (TBS) ethers to block the alcohol during functionalization.
  • Low-temperature reactions : Perform Grignard or alkylation reactions at −78°C to minimize acetal cleavage.
    emphasizes temperature control to suppress deacetalization in acetonitrile-based reactions .

Data Contradictions and Resolution

Q. How do discrepancies in reported yields for acetalization reactions impact experimental design?

  • Methodological Answer : Yields vary due to moisture sensitivity and catalyst loading. For reproducibility, ensure strict anhydrous conditions (e.g., molecular sieves) and calibrate acid catalyst concentration (0.5–1 mol%). reports 81–90% yields for analogous reactions, but lower yields (<70%) may indicate incomplete water removal or side reactions .

Tables

Property Value Reference
Molecular FormulaC7_7H14_{14}O3_3
Molecular Weight146.18 g/mol
Boiling Point~220°C (estimated)
Stability in Acidic MediaHydrolyzes to aldehyde
Recommended Storage2–8°C, inert atmosphere

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